molecular formula C11H15BrO B2812434 4-(3-Bromopropoxy)-1,2-dimethylbenzene CAS No. 103857-79-0

4-(3-Bromopropoxy)-1,2-dimethylbenzene

Cat. No. B2812434
CAS RN: 103857-79-0
M. Wt: 243.144
InChI Key: CJDDDZNHLXWDEJ-UHFFFAOYSA-N
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Description

“4-(3-Bromopropoxy)phenylboronic acid” is a compound with the CAS Number: 957034-33-2 . It has a molecular weight of 258.91 . Another related compound is “4-(3-Bromopropoxy)benzaldehyde” with the CAS Number: 17954-81-3 . It has a molecular weight of 243.1 .


Molecular Structure Analysis

The molecular formula for “4-(3-Bromopropoxy)phenylboronic acid” is C9H12BBrO3 . For “4-(3-Bromopropoxy)benzaldehyde”, the molecular formula is C10H11BrO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Bromopropoxy)phenylboronic acid” include a storage temperature in an inert atmosphere at 2-8°C . and is in solid form .

Scientific Research Applications

Bromination in Organic Chemistry

4-(3-Bromopropoxy)-1,2-dimethylbenzene is closely related to compounds used in bromination studies in organic chemistry. For instance, 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, a product of the radical bromination of 4-methoxy-1,2-dimethylbenzene, shows interesting intermolecular interactions suggestive of weak charge-transfer interactions (Liu et al., 2001). Similarly, the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene and its conversion into sulfur-functionalized benzoquinones highlight the synthetic utility of brominated intermediates in producing complex organic molecules (Aitken et al., 2016).

Catalysis and Chemical Synthesis

Brominated compounds play a pivotal role in catalysis and chemical synthesis. A study by Bennett et al. (2008) discusses the use of a selenoxide catalyst for brominations in an aqueous environment, highlighting the potential of brominated compounds in catalytic processes (Bennett et al., 2008).

Oxidation and Combustion Studies

In the field of combustion science, the kinetics of 1,2-dimethylbenzene oxidation and ignition were studied, providing insights into the reactivity of dimethylbenzene derivatives under various conditions. This research is relevant to understanding the combustion characteristics of similar brominated compounds (Gaïl et al., 2008).

Environmental Impact and Safety

The study of novel brominated flame retardants, including their occurrence in indoor air, dust, and consumer goods, reflects the growing concern about the environmental and health impacts of such chemicals. This research underscores the importance of understanding the environmental fate and safety of brominated compounds, including those related to 4-(3-Bromopropoxy)-1,2-dimethylbenzene (Zuiderveen et al., 2020).

Polymer Chemistry

In polymer chemistry, the use of brominated compounds as intermediates for the modification of polymers is notable. For instance, end-quenching of tert-chloride-terminated polyisobutylene with alkoxybenzenes, including (3-bromopropoxy)benzene, demonstrates the application of brominated intermediates in creating functional polymers (Yang & Storey, 2015).

Safety and Hazards

For “4-(3-Bromopropoxy)phenylboronic acid”, the safety information includes hazard statements H317-H319 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

4-(3-bromopropoxy)-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDDDZNHLXWDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopropoxy)-1,2-dimethylbenzene

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